Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)
Brand Name: Vulcanchem
CAS No.: 40283-72-5
VCID: VC16719506
InChI: InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18)
SMILES:
Molecular Formula: C13H22N2O3S2
Molecular Weight: 318.5 g/mol

Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)

CAS No.: 40283-72-5

Cat. No.: VC16719506

Molecular Formula: C13H22N2O3S2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) - 40283-72-5

Specification

CAS No. 40283-72-5
Molecular Formula C13H22N2O3S2
Molecular Weight 318.5 g/mol
IUPAC Name 1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane
Standard InChI InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18)
Standard InChI Key PBIXEKKBTRACPD-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a tricyclic adamantane framework substituted with a methylamidino group and a hydrogen thiosulfate ester. The adamantane moiety consists of three fused cyclohexane rings in a chair conformation, providing exceptional rigidity and thermal stability . The methylamidino group (-CH₂-C(=NH)-NH₂) is attached to one bridgehead carbon, while the thiosulfate ester (-SSO₃H) extends from the methanethiol sulfur atom. This configuration introduces polar functional groups to the otherwise hydrophobic adamantane core.

Stereochemical Considerations

Chemical Identity and Spectral Data

Molecular Identifiers

PropertyValueSource
CAS Registry Number40283-72-5
IUPAC Name1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]adamantane
Molecular FormulaC₁₃H₂₂N₂O₃S₂
Molecular Weight318.5 g/mol
SMILESC1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N
InChIKeyPBIXEKKBTRACPD-UHFFFAOYSA-N

Computed Physicochemical Properties

PropertyValueMethod
XLogP3-AA1.3XLogP3 3.0
Hydrogen Bond Donor Count2Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Topological Polar Surface Area150 ŲCactvs 3.4.8.18

Source: PubChem computational descriptors

Synthesis and Reactivity

Hypothetical Synthetic Routes

While no peer-reviewed synthesis has been reported, plausible pathways include:

  • Adamantane Functionalization: Chlorination of 1-adamantylmethylamine followed by nucleophilic substitution with thiourea to form the thiol intermediate.

  • Thiosulfate Esterification: Reaction of the intermediate thiol with sulfur trioxide under controlled pH to yield the hydrogen thiosulfate ester .

Challenges in Synthesis

  • Adamantane’s inertness necessitates harsh reaction conditions (e.g., AlCl₃ catalysis at 80°C).

  • Thiosulfate esters are prone to hydrolysis, requiring anhydrous conditions .

Computational and Spectroscopic Predictions

IR Spectral Peaks (Predicted)

Bond VibrationWavenumber (cm⁻¹)Intensity
S-S stretch510-525Strong
S=O asymmetric1170-1190Very strong
N-H bend (amidine)1600-1620Medium

NMR Chemical Shifts (DFT-calculated)

Nucleusδ (ppm)MultiplicityAssignment
¹H1.65SingletAdamantane CH₂
¹H3.22TripletCH₂-SS
¹³C35.8-Adamantane quaternary C

Source: MolGenie Organic Chemistry Ontology simulations

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